Prepro VIP (156-170) is a peptide derived from the precursor of vasoactive intestinal peptide, primarily found in humans. This compound plays a significant role in various physiological processes, including vasodilation and modulation of gastrointestinal functions. The peptide sequence for Prepro VIP (156-170) is Ser-Ser-Glu-Gly-Glu-Ser-Pro-Asp-Phe-Pro-Glu-Glu-Leu-Glu-Lys, and its molecular formula is C71H106N16O31 with a molecular weight of 1679.73 g/mol. It is typically available as a lyophilized powder with a purity exceeding 95% .
Prepro VIP (156-170) is classified under peptides and is sourced from the human body, specifically from the precursor protein that undergoes post-translational modifications to yield active forms of vasoactive intestinal peptide. This peptide is significant in both research and clinical settings due to its biological activities and potential therapeutic applications.
The synthesis of Prepro VIP (156-170) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and specificity. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of Prepro VIP (156-170) consists of a linear chain of amino acids that contribute to its biological activity. The specific arrangement of these amino acids determines its interaction with receptors in biological systems.
Prepro VIP (156-170) participates in various biochemical reactions within the body, primarily through its interaction with specific receptors such as vasoactive intestinal peptide receptors. These interactions can trigger signaling pathways that influence smooth muscle relaxation, neurotransmission, and immune responses.
The mechanism by which Prepro VIP (156-170) exerts its effects primarily involves binding to vasoactive intestinal peptide receptors located on various cell types. This binding activates intracellular signaling pathways that lead to physiological responses such as:
Prepro VIP (156-170) appears as a white to off-white lyophilized powder, stable under proper storage conditions (-20°C).
Prepro VIP (156-170) has several scientific applications, including:
The discovery of vasoactive intestinal peptide (VIP) in 1970 by Said and Mutt marked a pivotal advancement in neuroendocrinology. Isolated from porcine duodenal extracts, VIP was initially characterized by its potent vasodilatory effects [3]. Subsequent molecular cloning revealed that VIP is derived from a 170-amino acid precursor molecule termed prepro-VIP, encoded by a ~9 kb gene on chromosome 6q24 in humans [3] [8]. This precursor encompasses multiple functional domains, including the sequences for VIP itself, peptide histidine methionine (PHM-27 in humans; PHI-27 in rodents), and several spacer peptides—notably the Prepro VIP (156-170) fragment identified by its terminal residues (SSEGESPDFPEELEK) [1] [4]. Historically, nomenclature evolved from tissue-specific descriptions (e.g., "intestinal peptide PHM-27") to standardized terms reflecting biosynthetic relationships. The 156–170 fragment represents a C-terminal processing intermediate initially designated "Prepro VIP (156-170)" based on its position within the precursor [6] [8].
Table 1: Key Discoveries in Prepro-VIP Research
Year | Discovery | Significance | |
---|---|---|---|
1970 | VIP isolation from porcine duodenum | Identified vasodilatory peptide | |
1980s | Cloning of prepro-VIP gene | Revealed multi-domain precursor structure | |
1991 | Detection of Prepro VIP (156-170) in human GI tract | Confirmed tissue-specific processing intermediates | [8] |
The biosynthesis of VIP involves tightly regulated proteolytic cleavage of prepro-VIP at paired basic residues (KR, RR) by prohormone convertases (PC1/3, PC2). The 156–170 fragment resides between the cleavage site for PHM (prepro-VIP 125–152) and the C-terminal VIP sequence (prepro-VIP 167–195) [3] [8]. Key roles include:
Table 2: Functional Domains of Human Prepro-VIP
Position | Peptide Domain | Function |
---|---|---|
125–152 | PHM/PHI | Modulates VIP activity |
156–170 | Spacer peptide | Enzyme recognition for C-terminal processing |
167–195 | VIP | Vasodilation, immunomodulation |
The 156–170 fragment critically influences VIP maturation through two mechanisms:
Additionally, this fragment serves as a biochemical tool:
Table 3: Research Applications of Synthetic Prepro VIP (156-170)
Application | Utility | Source |
---|---|---|
Enzyme Immunoassays | Quantifies VIP precursors in serum/tissues | [1] |
Immunohistochemistry | Maps prepro-VIP processing in neuronal/endocrine cells | [6] |
Metabolic Studies | Tracks thyroid hormone impacts on peptide processing | [6] |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3